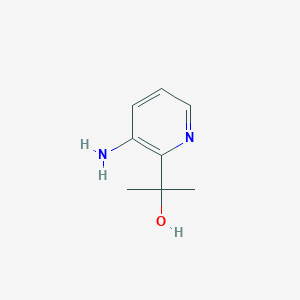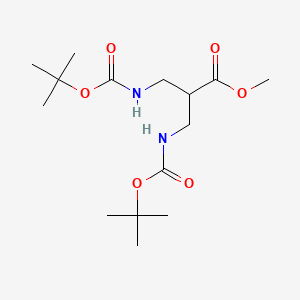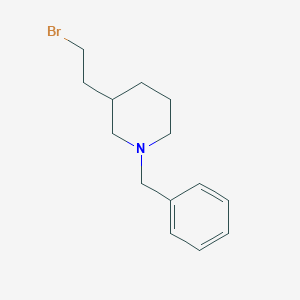
Benzyl (2-amino-5,6,7,8-tetrahydroquinazolin-6-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-amino-5,6,7,8-tetrahydroquinazolin-6-YL)carbamate is a compound that belongs to the class of quinazoline derivatives. Quinazoline and its derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-amino-5,6,7,8-tetrahydroquinazolin-6-YL)carbamate can be achieved through the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . The process involves the formation of a quinazoline ring, which is a crucial structural motif in the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2-amino-5,6,7,8-tetrahydroquinazolin-6-YL)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may result in the formation of tetrahydroquinazoline derivatives.
Aplicaciones Científicas De Investigación
Benzyl (2-amino-5,6,7,8-tetrahydroquinazolin-6-YL)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various quinazoline derivatives.
Medicine: It has been studied for its potential antidiabetic activity due to its inhibition of β-glucosidase.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Benzyl (2-amino-5,6,7,8-tetrahydroquinazolin-6-YL)carbamate involves its interaction with specific molecular targets and pathways. For example, it binds to the active site of dihydrofolate reductase, inhibiting its activity and thereby interfering with the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division . Similarly, its inhibition of pantothenate kinase affects the biosynthesis of coenzyme A, which is crucial for fatty acid metabolism .
Comparación Con Compuestos Similares
Benzyl (2-amino-5,6,7,8-tetrahydroquinazolin-6-YL)carbamate can be compared with other quinazoline derivatives, such as:
Quinazolinone: Known for its sedative and hypnotic properties.
Quinazoline: Used in the treatment of cancer and other diseases.
Tetrahydroquinazoline: Studied for its antitubercular and antidiabetic activities.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with multiple molecular targets and exhibit a wide range of biological activities.
Propiedades
Fórmula molecular |
C16H18N4O2 |
|---|---|
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
benzyl N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate |
InChI |
InChI=1S/C16H18N4O2/c17-15-18-9-12-8-13(6-7-14(12)20-15)19-16(21)22-10-11-4-2-1-3-5-11/h1-5,9,13H,6-8,10H2,(H,19,21)(H2,17,18,20) |
Clave InChI |
TUHSVZVNQDMDOS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=NC(=NC=C2CC1NC(=O)OCC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate](/img/structure/B13979731.png)

![2-Nitro[1,1'-biphenyl]-4-amine](/img/structure/B13979741.png)

![1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole](/img/structure/B13979757.png)
![3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B13979769.png)
![[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13979776.png)



![6-chloro-2-methylsulfonyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B13979804.png)
![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979807.png)

![5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13979820.png)
